Nucleophilic Substitution Reactivity: 5-Chloro-4-nitrothiophene vs. 5-Acetyl-2-chloro-3-nitrothiophene
Methyl 5-chloro-4-nitrothiophene-2-carboxylate reacts with various hydrazides via nucleophilic substitution, providing a direct route to thieno-annelated heterocycles. This reactivity is specifically enabled by the 5-chloro-4-nitro substitution pattern, which differs from that of 5-acetyl-2-chloro-3-nitrothiophene, a related compound also studied for its reactions with amines, alcohols, and thiols [1]. The described substitution reactions with hydrazides are unique to this specific substrate and its substitution pattern, highlighting a key point of differentiation for synthetic applications.
| Evidence Dimension | Reactivity in nucleophilic substitution to form thieno-annelated heterocycles |
|---|---|
| Target Compound Data | Reacts with various hydrazides to yield thieno-annelated heterocycles |
| Comparator Or Baseline | 5-acetyl-2-chloro-3-nitrothiophene (reacts with amines, alcohols, thiols) |
| Quantified Difference | Distinct substitution pattern (5-chloro-4-nitro vs. 5-acetyl-2-chloro-3-nitro) leads to different reaction outcomes and accessible heterocyclic scaffolds. |
| Conditions | Reaction of methyl 5-chloro-4-nitrothiophene-2-carboxylate with various hydrazides [1] |
Why This Matters
The specific 5-chloro-4-nitro substitution pattern dictates the product outcome in nucleophilic substitution, making this compound essential for synthesizing a specific subset of thieno-annelated heterocycles not accessible from other chloronitrothiophene isomers.
- [1] Erker, T.; Puschmann, I. B. Nucleophilic Substitution Reactions on Chlorinated Thiophene Derivatives as Basis for the Synthesis of Thienoanellated O,N- and S,N-Heterocycles. Heterocycles 1993, 36, 1323-1332. View Source
